N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide
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Overview
Description
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is a versatile chemical compound with a unique structure that combines a thiophene ring and a cinnamamide moiety. This compound exhibits intriguing properties and holds promise in various fields due to its unique structure and composition.
Mechanism of Action
Target of Action
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide, also known as Methiopropamine, primarily targets the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which in turn influences neuronal communication and overall brain function .
Mode of Action
This compound functions as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, preventing the reuptake of these neurotransmitters and thereby increasing their concentration in the synaptic cleft . This results in enhanced neurotransmission and stimulation of the post-synaptic neurons .
Biochemical Pathways
The action of this compound affects the norepinephrine and dopamine pathways . By inhibiting the reuptake of these neurotransmitters, it amplifies the signaling in these pathways, leading to downstream effects such as increased alertness, attention, and energy .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . Thiophene-2-carboxylic acid is the final major metabolic product . It is very hydrophilic and is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the compound’s stability and solubility, potentially influencing its absorption and distribution within the body. Additionally, individual factors such as genetic variations in the cytochrome P450 enzyme system can influence the metabolism and therefore the efficacy and potential side effects of the compound .
Biochemical Analysis
Biochemical Properties
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide has been reported to interact with various enzymes, proteins, and other biomolecules . It functions as a norepinephrine-dopamine reuptake inhibitor, similar to methamphetamine . This interaction with neurotransmitter transporters suggests that this compound may influence biochemical reactions related to neurotransmission .
Cellular Effects
It is known to increase locomotor activity and induce sensitization in mice, suggesting that it may influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with dopamine and norepinephrine transporters . It is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can persist for several hours .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage
Metabolic Pathways
This compound is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide typically involves the condensation of 1-(thiophen-2-yl)propan-2-amine with cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides or sulfoxides.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Thiophene S-oxides or sulfoxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
Cinnamamide Derivatives: Compounds with similar cinnamamide moieties but different substituents on the aromatic ring.
Uniqueness
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is unique due to the combination of the thiophene ring and cinnamamide moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
(E)-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-13(12-15-8-5-11-19-15)17-16(18)10-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTDXAZZFNOSOL-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CS1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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